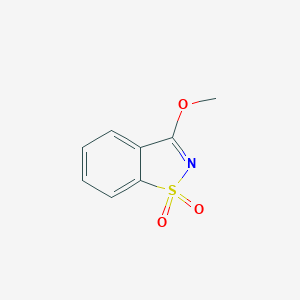

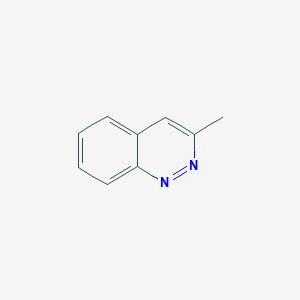

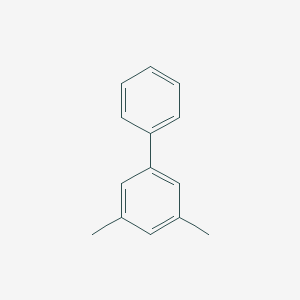

![molecular formula C7H5N3O B100659 Pyrido[4,3-d]pyrimidin-4(3H)-on CAS No. 16952-64-0](/img/structure/B100659.png)

Pyrido[4,3-d]pyrimidin-4(3H)-on

Übersicht

Beschreibung

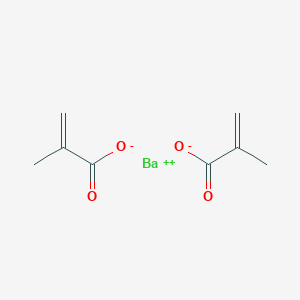

Pyrido[4,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C7H5N3O and its molecular weight is 147.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pyrido[4,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrido[4,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antikrebsmittel

Pyrido[4,3-d]pyrimidin-4(3H)-on-Derivate wurden synthetisiert und auf ihr Potenzial als Antikrebsmittel bewertet. Diese Verbindungen haben selektive Aktivitäten gegen bestimmte Krebszelllinien gezeigt, darunter Brust- und Nierkrebs . Die Struktur-Aktivitäts-Beziehungs-(SAR-)Studien dieser Derivate erleichtern die Entwicklung neuer Antikrebsmittel.

Kinase-Inhibition

Die fusionierte Pyrimidinstruktur von this compound macht sie zu einem exzellenten Gerüst für die Entwicklung von Kinase-Inhibitoren. Kinasen sind Enzyme, die eine entscheidende Rolle in verschiedenen zellulären Prozessen spielen, und ihre Dysregulation ist mit Krankheiten wie Krebs verbunden. Durch die Inhibition spezifischer Kinasen können diese Verbindungen als zielgerichtete Therapien dienen .

Synthetische Methoden

Diese Verbindungsklasse dient als Ausgangsmaterial für die Synthese komplexerer Moleküle. So werden sie beispielsweise bei der mehrstufigen Synthese von Tetrahydrofolsäure-Derivaten verwendet, die in der medizinischen Chemie wegen ihrer biologischen Aktivitäten wichtig sind .

Molekular-Docking-Studien

This compound-Derivate werden in Molekular-Docking-Studien verwendet, um ihre Interaktion mit biologischen Zielmolekülen zu verstehen. Diese Studien helfen bei der Vorhersage der Orientierung und Bindungsaffinität dieser Verbindungen innerhalb der aktiven Zentren von Enzymen oder Rezeptoren .

Antiproliferative Aktivität

Diese Verbindungen zeigen antiproliferative Aktivität gegen verschiedene Krebszelllinien. Durch die Hemmung der Zellproliferation können sie potenziell die Ausbreitung von Krebszellen verhindern. Die IC50-Werte, die die Wirksamkeit dieser Verbindungen angeben, werden durch In-vitro-Assays bestimmt .

Molekulardynamiksimulationen

Molekulardynamik-(MD-)Simulationen werden mit this compound-Derivaten durchgeführt, um ihre Bindungsstabilität mit Rezeptoren zu bewerten. MD-Simulationen liefern Einblicke in das dynamische Verhalten dieser Verbindungen bei der Interaktion mit ihren biologischen Zielmolekülen .

Wirkmechanismus

Zukünftige Richtungen

The future directions of research on Pyrido[4,3-d]pyrimidin-4(3H)-one could involve further exploration of its potential applications in medicinal chemistry, particularly as inhibitors of histone lysine demethylases . Additionally, more research could be done to explore the properties of various derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one .

Eigenschaften

IUPAC Name |

3H-pyrido[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADMRAMXLLLVGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343501 | |

| Record name | Pyrido[4,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16952-64-0 | |

| Record name | Pyrido[4,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: A key target for these compounds is the Calcium Sensing Receptor (CaSR). [] Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives act as antagonists of CaSR, potentially impacting bone mineral homeostasis. [, ] This antagonistic action makes them promising candidates for exploring therapies for conditions like osteoporosis. [] Further research has focused on their potential as microsomal prostaglandin E2 Synthase-1 inhibitors. [, ] These enzymes play a role in inflammation, making such inhibitors of interest for inflammatory diseases.

A: While the core structure of Pyrido[4,3-d]pyrimidin-4(3H)-one is consistent, numerous derivatives exist with variations in substituents. Therefore, providing specific details like molecular formula and weight requires considering each derivative separately. Spectroscopic data, including 1H NMR, IR, MS, and elemental analysis, have been used to confirm the structure of newly synthesized derivatives. [, , , , , , , , ] Single-crystal X-ray diffraction studies have also provided detailed structural insights for several specific derivatives. [, , , , , , ]

ANone: The research primarily focuses on Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives as biologically active compounds rather than catalysts. Therefore, information regarding their catalytic properties, reaction mechanisms, selectivity, and applications in catalytic processes is limited within the provided context.

A: Density Functional Theory (DFT) calculations have been employed to investigate the electronic factors influencing the inhibitory activity of Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives against mPGES-1. [] These calculations, performed at the B3LYP/6-31G(d,p) level, aimed to uncover the relationship between electronic structure and inhibitory potency. [] Furthermore, molecular docking simulations were performed using a crystal structure of human mPGES-1 to complement the DFT studies. [] These simulations helped propose a partial pharmacophore and suggested potential interactions between specific atoms in the derivatives and amino acid residues within the enzyme's active site. []

A: Research highlights the impact of structural modifications on the biological activity of these compounds. [, , , , , , , ] For example, introducing a trifluoromethyl group at the 5-position was found to improve oral activity and pharmacokinetic properties. [, ] Studies on piperazinyl Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives revealed that small alkyl groups at the 3-position and specific piperazinyl-butyl groups at the 2-position enhanced their binding affinity to the α2δ-1 subunit of voltage-gated calcium channels. [] These findings suggest that modifications to the core structure can significantly influence potency, selectivity, and other pharmacological characteristics. [, , , , , , , , ]

A: Research primarily focuses on synthesizing and evaluating the biological activity of these compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While specific details regarding their stability under various conditions and formulation strategies to enhance stability, solubility, or bioavailability are limited in the provided context, the advancement of certain derivatives to preclinical studies suggests efforts to address these aspects. []

A: While the provided research mentions in vivo safety assessments of a specific Pyrido[4,3-d]pyrimidin-4(3H)-one derivative in rats, it lacks detailed information about specific in vitro and in vivo efficacy studies, including cell-based assays and animal models. [] The research primarily focuses on synthesis, structural characterization, and preliminary activity evaluations. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Further research is necessary to evaluate their efficacy thoroughly.

ANone: As the research primarily focuses on the initial stages of drug discovery and development for Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, information regarding resistance mechanisms and cross-resistance profiles is currently limited.

A: Research indicates that while some Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives exhibit promising pharmacological activity, they may also present toxicological challenges. [] For instance, a specific derivative, (R)-2-(2-hydroxyphenyl)-3-(1-phenylpropan-2-yl)-5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one (compound 1), demonstrated a potential for reactive metabolite (RM) formation, specifically through glutathione (GSH) conjugation, in human liver microsomes. [] This metabolic pathway involved CYP3A4-mediated oxidation of the phenol ring to a catechol, which could be further oxidized to an electrophilic ortho-quinone species. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.